molecular formula C16H27BrN2OSi B13871995 5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine

5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine

Cat. No.: B13871995
M. Wt: 371.39 g/mol
InChI Key: ZLFGFFOSJGKCGD-UHFFFAOYSA-N
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Description

[1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane: is a chemical compound with the molecular formula C16H27BrN2OSi and a molecular weight of 371.394 g/mol . This compound is notable for its unique structure, which includes a bromopyridine moiety linked to a piperidine ring, further connected to a tert-butyl-dimethylsilane group. It is used in various chemical and industrial applications due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane typically involves the reaction of 5-bromopyridine-2-carboxylic acid with piperidine under specific conditions to form the intermediate 1-(5-bromopyridin-2-yl)piperidine . This intermediate is then reacted with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of supercritical fluid technology can enhance the reaction rate and product quality by providing a uniform particle size distribution and high conversion rate .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways they regulate .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C16H27BrN2OSi

Molecular Weight

371.39 g/mol

IUPAC Name

[1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C16H27BrN2OSi/c1-16(2,3)21(4,5)20-14-8-10-19(11-9-14)15-7-6-13(17)12-18-15/h6-7,12,14H,8-11H2,1-5H3

InChI Key

ZLFGFFOSJGKCGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCN(CC1)C2=NC=C(C=C2)Br

Origin of Product

United States

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